Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Benzamide Analog
The presence of the naphthalen-2-yl group and the 3-iodobenzamide moiety substantially increases molecular weight and lipophilicity relative to the core scaffold N-(imidazo[1,2-a]pyridin-3-yl)benzamide (MW 237.26 g/mol, XLogP3 ~2.1) [1]. The target compound has a molecular weight of 489.3 g/mol and a computed XLogP3-AA of 6.5, representing a ~2.1-fold increase in mass and a >4 log unit increase in predicted partition coefficient [2]. This elevated lipophilicity is expected to enhance membrane permeability and protein binding, while potentially reducing aqueous solubility, thus demanding careful formulation in biological assays.
| Evidence Dimension | Molecular weight (g/mol) / XLogP3-AA |
|---|---|
| Target Compound Data | MW 489.3 g/mol; XLogP3-AA 6.5 |
| Comparator Or Baseline | N-(imidazo[1,2-a]pyridin-3-yl)benzamide: MW 237.26 g/mol; XLogP3 ~2.1 |
| Quantified Difference | MW increase of 252 g/mol (2.06×); XLogP3 increase of 4.4 log units |
| Conditions | Computed properties (PubChem 2024.11.20 release) |
Why This Matters
Procurement decisions must account for this compound's significantly higher lipophilicity and molecular weight, which directly affect solubility, formulation, and assay compatibility compared to smaller analogs.
- [1] PubChem Compound Summary for N-(imidazo[1,2-a]pyridin-3-yl)benzamide (CID 13543391). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13543391 (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary for CID 4585024, 3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/537020-47-6 (accessed 2026-05-03). View Source
